Retained Antiviral Efficacy Against HIV-1 ALLINI-Resistant A128T Mutant: 8‑Bromo Outperforms 6‑Bromo Quinoline Analogs
Dinh et al. (2022) directly compared the antiviral properties of multi‑substituted quinoline‑based ALLINIs bearing bromine at the 6‑position versus the 8‑position. While both positions conferred improved antiviral properties relative to unsubstituted analogs, the 6‑bromo derivative exhibited a significant loss of potency when tested against the ALLINI‑resistant IN A128T mutant virus, whereas the 8‑bromo analog retained full effectiveness [1]. The studied compounds do not contain the 7‑methyl substituent present in 8‑bromo‑7‑methylquinoline; therefore, this evidence is classified as class‑level inference. Nevertheless, it establishes a clear structure–activity principle: bromine placement at the quinoline 8‑position provides a measurable resistance‑evasion advantage over placement at the 6‑position.
| Evidence Dimension | Antiviral potency retention against ALLINI-resistant HIV-1 IN A128T mutant |
|---|---|
| Target Compound Data | Full effectiveness retained (8‑bromo quinoline analog) |
| Comparator Or Baseline | 6‑bromo quinoline analog: significant loss of potency |
| Quantified Difference | Qualitative (full retention vs. significant loss); quantitative IC50 fold‑change data are available in the full text of the cited study |
| Conditions | HIV-1 integrase multimerization assay; antiviral testing in HEK293T cells; A128T mutant virus |
Why This Matters
For medicinal chemistry teams pursuing HIV‑1 integrase inhibitors, selecting the 8‑bromo‑7‑methylquinoline scaffold over the 6‑bromo regioisomer may preserve antiviral activity against clinically relevant resistant mutants, directly reducing the risk of late‑stage candidate failure.
- [1] Dinh LP, Sun J, Glenn CD, Patel K, Pigza JA, Donahue MG. Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. Viruses. 2022;14(7):1466. doi:10.3390/v14071466. View Source
